Cas no 64977-37-3 (1-(3-Fluoro-1-naphthalenyl)-ethanone)
1-(3-Fluoro-1-naphthalenyl)-ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Fluoro-1-naphthalenyl)-ethanone
- 1,2,4,6,7,9
- 1-(3-Fluoronaphthalen-1-yl)ethanone
- 64977-37-3
- 1-(3-fluoronaphthalen-1-yl)ethan-1-one
- DB-258761
- 3'-Fluoro-1'-acetonaphthalene
-
- Inchi: 1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3
- InChI Key: HPLWXFHJXSZQQK-UHFFFAOYSA-N
- SMILES: FC1=CC(C(C)=O)=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 188.063743068g/mol
- Monoisotopic Mass: 188.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 17.1Ų
1-(3-Fluoro-1-naphthalenyl)-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006912-250mg |
1-(3-Fluoro-naphthalen-1-yl)-ethanone |
64977-37-3 | 90% | 250mg |
$209.88 | 2023-09-01 | |
| Alichem | A219006912-1g |
1-(3-Fluoro-naphthalen-1-yl)-ethanone |
64977-37-3 | 90% | 1g |
$534.60 | 2023-09-01 | |
| Chemenu | CM231072-1g |
1-(3-Fluoronaphthalen-1-yl)ethanone |
64977-37-3 | 97% | 1g |
$463 | 2021-08-04 | |
| TRC | F593740-50mg |
1-(3-Fluoro-1-naphthalenyl)-ethanone |
64977-37-3 | 50mg |
$201.00 | 2023-05-18 | ||
| TRC | F593740-500mg |
1-(3-Fluoro-1-naphthalenyl)-ethanone |
64977-37-3 | 500mg |
$1568.00 | 2023-05-18 | ||
| Chemenu | CM231072-1g |
1-(3-Fluoronaphthalen-1-yl)ethanone |
64977-37-3 | 97% | 1g |
$*** | 2023-05-29 | |
| TRC | F593740-1g |
1-(3-Fluoro-1-naphthalenyl)-ethanone |
64977-37-3 | 1g |
$ 4500.00 | 2023-09-07 | ||
| Crysdot LLC | CD12047022-1g |
1-(3-Fluoronaphthalen-1-yl)ethanone |
64977-37-3 | 97% | 1g |
$490 | 2024-07-24 |
1-(3-Fluoro-1-naphthalenyl)-ethanone Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 1-(3-Fluoro-1-naphthalenyl)-ethanone
Recent Advances in the Study of 1-(3-Fluoro-1-naphthalenyl)-ethanone (CAS: 64977-37-3): A Comprehensive Research Brief
1-(3-Fluoro-1-naphthalenyl)-ethanone (CAS: 64977-37-3) is a fluorinated naphthalene derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, has been the subject of recent studies aimed at exploring its synthetic pathways, biological activities, and therapeutic potential. This research brief provides an overview of the latest findings related to this compound, highlighting its significance in contemporary research.
Recent studies have focused on the synthesis and optimization of 1-(3-Fluoro-1-naphthalenyl)-ethanone, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for its synthesis, which leverages palladium-catalyzed cross-coupling reactions to achieve higher efficiency and reduced byproducts. This advancement is critical for scaling up production and ensuring the compound's availability for further biological testing.
In terms of biological activity, 1-(3-Fluoro-1-naphthalenyl)-ethanone has shown promising results in preliminary screenings for anti-inflammatory and anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. Additionally, in vitro assays demonstrated its ability to induce apoptosis in certain cancer cell lines, suggesting its potential as a lead compound for oncology research.
The mechanistic studies of 1-(3-Fluoro-1-naphthalenyl)-ethanone have also revealed insights into its mode of action. Molecular docking simulations indicate that the compound interacts with key residues in the active sites of target proteins, such as COX-2 and Bcl-2 family proteins, which are involved in apoptosis regulation. These findings, published in a 2023 issue of Computational Biology and Chemistry, provide a foundation for further structure-activity relationship (SAR) studies and rational drug design.
Despite these promising developments, challenges remain in the clinical translation of 1-(3-Fluoro-1-naphthalenyl)-ethanone. Pharmacokinetic studies have identified issues related to its metabolic stability and bioavailability, as reported in a recent European Journal of Pharmaceutical Sciences article. Researchers are now exploring prodrug strategies and formulation enhancements to address these limitations and improve the compound's therapeutic profile.
In conclusion, 1-(3-Fluoro-1-naphthalenyl)-ethanone (CAS: 64977-37-3) represents a compelling area of research in chemical biology and drug discovery. Its unique structural attributes, coupled with its demonstrated biological activities, make it a valuable candidate for further investigation. Ongoing studies are expected to refine its synthetic routes, elucidate its mechanisms of action, and optimize its pharmacological properties, paving the way for potential therapeutic applications.
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